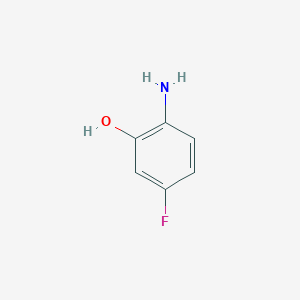
2-Amino-5-fluorophenol
概述
描述
2-Amino-5-fluorophenol is an organic compound with the molecular formula C6H6FNO. It is a derivative of phenol, where the hydrogen atoms at positions 2 and 5 are substituted by an amino group and a fluorine atom, respectively. This compound is known for its applications in the synthesis of various pharmaceuticals and other bioactive molecules .
准备方法
Synthetic Routes and Reaction Conditions: 2-Amino-5-fluorophenol can be synthesized from 2,4-difluoroaniline through a one-step process. The reaction involves the treatment of 2,4-difluoroaniline with potassium hydroxide in water at a temperature range of 50-80°C. The reaction mixture is then heated to distill off the product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and continuous distillation units to separate the product from the reaction mixture .
化学反应分析
Types of Reactions: 2-Amino-5-fluorophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
2-Amino-5-fluorophenol is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is a precursor in the synthesis of pharmaceuticals, including anticancer and anti-inflammatory drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Amino-5-fluorophenol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
- 2-Amino-4-fluorophenol
- 2-Amino-6-fluorophenol
- 2-Amino-3-fluorophenol
Comparison: 2-Amino-5-fluorophenol is unique due to the specific positioning of the amino and fluorine groups, which imparts distinct chemical and biological properties. For instance, the position of the fluorine atom can influence the compound’s reactivity and its interaction with biological targets .
属性
IUPAC Name |
2-amino-5-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDUNAVOCYMUFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70202291 | |
| Record name | Phenol, 2-amino-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70202291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53981-24-1 | |
| Record name | 2-Amino-5-fluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53981-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-amino-5-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053981241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-amino-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70202291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-fluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Amino-5-fluorophenol in scientific research?
A: this compound serves as a crucial building block in synthesizing this compound-N,N,O-triacetic acid trimethyl ester [], a precursor to fluorescent indicators like 5F-APTRA-AM []. These indicators are invaluable tools for studying intracellular magnesium ion (Mg2+) concentrations.
Q2: What are the different synthesis methods for this compound and how do they compare?
A: Two primary methods are employed for synthesizing this compound: reduction using iron powder (method I) and catalytic hydrogenation (method II) []. Research indicates that method II (catalytic hydrogenation) yields a product of superior quality and quantity compared to method I []. The study also delves into the synthesis conditions, influential factors, and potential impurities associated with each method [].
Q3: How do intracellular calcium chelators, particularly BAPTA derivatives, interact with the slow Ca2+-dependent K+ current (IsAHP) in hippocampal CA1 neurons?
A: Research reveals that the interaction of BAPTA derivatives with IsAHP is contingent upon their concentration, affinity for Ca2+, and binding kinetics []. High-affinity chelators like 5,5'-dimethyl BAPTA and BAPTA initially enhance IsAHP decay time but eventually abolish it []. Conversely, intermediate-affinity chelators like 4,4'-difluoro BAPTA extend the decay phase without impacting the current amplitude []. This suggests that by altering the intracellular Ca2+ signal, BAPTA derivatives can modulate the IsAHP current.
Q4: What analytical techniques are employed to characterize and confirm the structure of this compound and related compounds?
A: A combination of analytical techniques is utilized to ascertain the structural identity of the synthesized compounds. These include High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (HNMR), Mass Spectrometry (MS), and Ultraviolet-Visible Spectroscopy (UV) []. These techniques provide complementary data on the compound's purity, molecular weight, and structural characteristics, confirming its successful synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
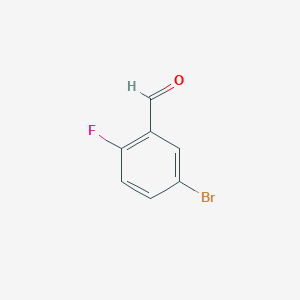
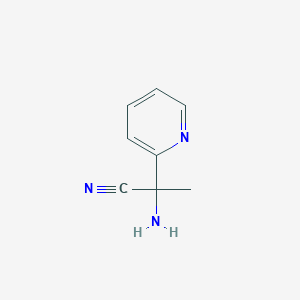

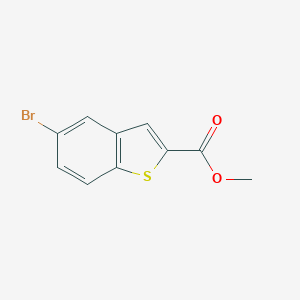
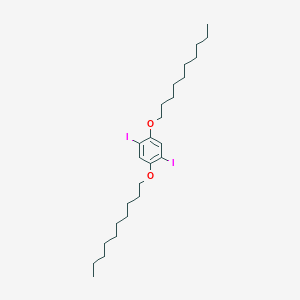
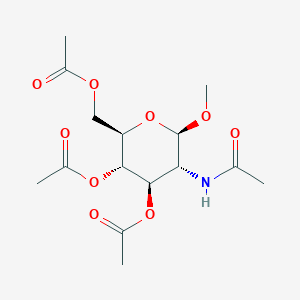
![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B134344.png)
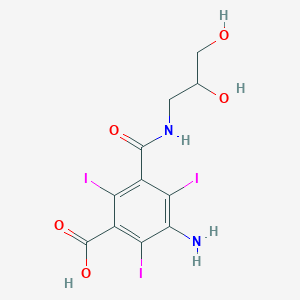
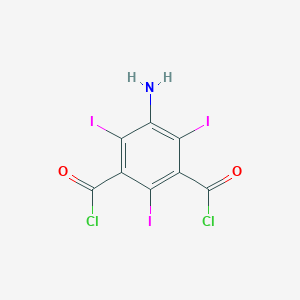
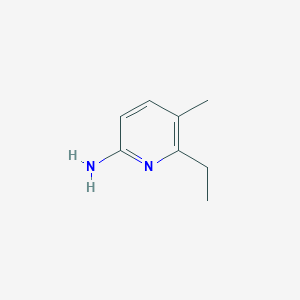
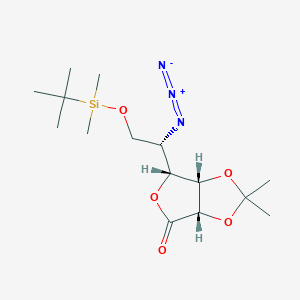
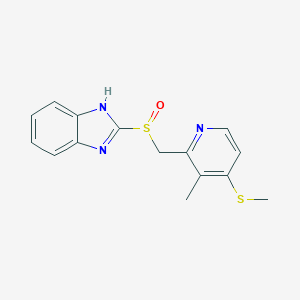
![Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate](/img/structure/B134374.png)

